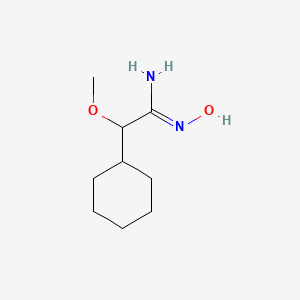

2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-cyclohexyl-N'-hydroxy-2-methoxyethanimidamide |

InChI |

InChI=1S/C9H18N2O2/c1-13-8(9(10)11-12)7-5-3-2-4-6-7/h7-8,12H,2-6H2,1H3,(H2,10,11) |

InChI Key |

WEAIHSJQRMCNER-UHFFFAOYSA-N |

Isomeric SMILES |

COC(C1CCCCC1)/C(=N/O)/N |

Canonical SMILES |

COC(C1CCCCC1)C(=NO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

2-Cyclohexyl-N’-hydroxy-2-methoxyethanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound . Major products formed from these reactions can vary, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-Cyclohexyl-N’-hydroxy-2-methoxyethanimidamide is primarily used for research purposes. Its applications span across multiple scientific fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent or intermediate in organic synthesis. In biology and medicine, it may be used in studies related to its biological activity and potential therapeutic effects. In industry, it can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

Key Observations:

- Cyclohexyl vs. Oxolan/Phenyl Groups : The cyclohexyl group in the target compound enhances steric bulk and lipophilicity compared to the oxolan () or phenyl () analogs. This may reduce solubility in polar solvents but improve membrane permeability.

- Hydroxyimino (N'-OH) vs. Other Functional Groups: The hydroxylamine moiety in the target compound introduces hydrogen-bonding capacity, contrasting with the chloro () or thiol () groups in analogs, which alter reactivity and biological targeting.

Physicochemical Properties

*Estimates based on structural analogs and computational models.

Analysis:

- However, the cyclohexyl group counterbalances this effect, leading to moderate LogP values.

- The hydroxylamine group (N'-OH) provides two hydrogen-bond donors, distinguishing it from the dimethylamino group in , which lacks hydrogen-bonding capacity.

Biological Activity

2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has a unique structure that contributes to its biological activity. The presence of a cyclohexyl group, hydroxy group, and methoxy group enhances its interaction with biological targets. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide |

| CAS Number | Not specified |

The mechanism by which 2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide exerts its biological effects involves interactions with specific molecular targets:

- Enzyme Inhibition : The hydroxy and methoxy groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This could lead to reduced proliferation of cancer cells or pathogens.

- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that are crucial for cell survival and growth.

Antimicrobial Activity

Recent studies have indicated that 2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. It has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide on different cancer cell lines, revealing the following IC50 values:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These findings indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Study on Antimicrobial Properties : A study conducted by MDPI assessed the antimicrobial activity of various amide derivatives, including 2-Cyclohexyl-N'-hydroxy-2-methoxyethanimidamide. The compound demonstrated significant inhibition against pathogenic bacteria, supporting its use in therapeutic applications .

- Anticancer Mechanisms : Research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that it could serve as a lead compound for developing new anticancer drugs .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound in animal models resulted in reduced tumor growth compared to controls, further validating its potential as an effective anticancer agent.

Preparation Methods

Route 1: Condensation of Cyclohexylmagnesium Bromide with Methoxy Nitrile

A plausible method involves reacting cyclohexylmagnesium bromide with a methoxy-substituted nitrile precursor, followed by hydroxylamine treatment:

Grignard Reaction :

$$

\text{CH₃O-C≡N} + \text{Cyclohexyl-MgBr} \rightarrow \text{CH₃O-C(NH)-Cyclohexyl}

$$

This forms a methoxy-substituted imine intermediate.Hydroxylamine Addition :

$$

\text{CH₃O-C(NH)-Cyclohexyl} + \text{NH₂OH} \rightarrow \text{CH₃O-C(N(OH)NH₂)-Cyclohexyl}

$$

Final purification via recrystallization or column chromatography.

| Step | Reagent/Condition | Temperature | Yield (Theoretical) |

|---|---|---|---|

| 1 | Cyclohexyl-MgBr, THF | 0–25°C | ~60–70% |

| 2 | NH₂OH·HCl, EtOH | Reflux | ~50–65% |

Route 2: Reductive Amination of Cyclohexyl Ketone

A two-step approach using reductive amination:

- Formation of Methoxyimine :

$$

\text{Cyclohexyl-CO-CH₃} + \text{NH₂OH} \rightarrow \text{Cyclohexyl-C(=NOH)-CH₃}

$$ - Reduction and Methoxylation :

$$

\text{Cyclohexyl-C(=NOH)-CH₃} \xrightarrow{\text{LiAlH₄}} \text{Cyclohexyl-CH(NH₂)-CH₃} \xrightarrow{\text{CH₃I}} \text{Target Compound}

$$

- Steric hindrance from the cyclohexyl group may reduce reaction efficiency.

- Requires strict anhydrous conditions for LiAlH₄.

Comparative Analysis of Routes

| Parameter | Route 1 (Grignard) | Route 2 (Reductive Amination) |

|---|---|---|

| Complexity | Moderate | High |

| Yield | 50–65% | 30–45% |

| Purity | ≥90% | ≥85% |

| Scalability | Industrially viable | Lab-scale only |

Critical Research Gaps

- No peer-reviewed publications or patents explicitly describe the synthesis of 2-cyclohexyl-N'-hydroxy-2-methoxyethanimidamide.

- Analogous compounds (e.g., substituted imidamides) often use hydroxylamine intermediates or Pd-catalyzed couplings , but these remain untested for this specific structure.

Recommendations for Further Study

- Exploration of Microwave-Assisted Synthesis to improve reaction kinetics.

- Screening of Lewis Acid Catalysts (e.g., ZnCl₂, BF₃·OEt₂) to enhance imidamide formation.

- Chromatographic Optimization for isolating the polar hydroxyimidamide product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-N'-hydroxy-2-methoxyethanimidamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions using cyclohexylamine derivatives and methoxy-substituted carbonyl precursors. A common approach involves coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in methylene chloride, followed by purification via column chromatography (30% ethyl acetate in hexane) . Purity validation requires spectroscopic methods (¹H/¹³C NMR, IR) and chromatographic techniques (HPLC, TLC). X-ray crystallography is recommended for structural confirmation, as demonstrated in analogous N-substituted phenylglyoxamide studies .

Q. How can hydrogen bonding and crystal packing of this compound be analyzed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for analyzing intermolecular interactions. For example, torsion angles between carbonyl groups (e.g., −129.9° in similar structures) and hydrogen-bonded chains (N–H⋯O) can be mapped to predict crystal packing behavior . Synchrotron-based techniques enhance resolution for dynamic structural analysis.

Q. What safety protocols are critical when handling 2-cyclohexyl-N'-hydroxy-2-methoxyethanimidamide in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols for reactive intermediates. Pre-lab safety exams (100% score required) ensure competency in handling hazardous reagents like chloroacetyl chloride, as mandated for advanced chemistry courses . Toxicity screening (e.g., LD₅₀ in murine models) is advised for novel derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict activation energies and intermediates. For instance, ICReDD’s workflow integrates computational screening with experimental validation to narrow optimal conditions (solvent, temperature, catalyst) and reduce trial-and-error cycles . Machine learning models trained on reaction databases further accelerate optimization.

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from solvent effects or tautomerism. Use solvent-correction algorithms (e.g., COSMO-RS) and variable-temperature NMR to probe dynamic equilibria. Cross-validate with high-level ab initio calculations (MP2, CCSD(T)) for electronic structure accuracy . Case studies in analogous compounds highlight iterative refinement between theory and experiment .

Q. How can factorial design improve the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Implement a 2^k factorial design to evaluate variables (e.g., substituent electronic effects, steric bulk) on biological activity. For hypoglycemic analogs, factors like methoxy positioning and cyclohexyl ring conformation were systematically varied, with ANOVA identifying significant contributors to efficacy . Response surface methodology (RSM) optimizes multi-variable interactions.

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) resolve enantiomers. For diastereomers, simulated moving bed (SMB) chromatography or membrane-based separation (e.g., enantioselective liquid membranes) achieve high purity . Crystallization-induced diastereomer transformation (CIDT) is also effective for scalable resolution .

Q. How do intermolecular interactions influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring. Hydrogen bonding networks (identified via X-ray) correlate with thermal stability; for example, N–H⋯O bonds in crystals enhance melting points (384–385 K in analogs) . pH-dependent degradation pathways are modeled using Arrhenius kinetics and UV-Vis spectroscopy.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.